molecular formula C12H16N2O2 B12701393 Morpholine, 4-(N-phenylglycyl)- CAS No. 91557-46-9

Morpholine, 4-(N-phenylglycyl)-

Cat. No.: B12701393
CAS No.: 91557-46-9
M. Wt: 220.27 g/mol
InChI Key: MXOMSZBZWJCROT-UHFFFAOYSA-N
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Description

Morpholine, 4-(N-phenylglycyl)- is a chemical compound that belongs to the class of morpholines. Morpholines are organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a phenylglycyl group attached to the nitrogen atom of the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(N-phenylglycyl)- typically involves the reaction of morpholine with phenylglycine. One common method includes the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde, followed by an O-benzoylation/ring-closure tandem reaction sequence . This method allows for the efficient production of the compound with high yields.

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is scalable and can produce large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(N-phenylglycyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylglycyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Morpholine, 4-(N-phenylglycyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Morpholine, 4-(N-phenylglycyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but without the phenylglycyl group.

    N-Phenylglycine: Contains the phenylglycyl group but lacks the morpholine ring.

Uniqueness

Morpholine, 4-(N-phenylglycyl)- is unique due to the combination of the morpholine ring and the phenylglycyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

91557-46-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-anilino-1-morpholin-4-ylethanone

InChI

InChI=1S/C12H16N2O2/c15-12(14-6-8-16-9-7-14)10-13-11-4-2-1-3-5-11/h1-5,13H,6-10H2

InChI Key

MXOMSZBZWJCROT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CNC2=CC=CC=C2

Origin of Product

United States

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